molecular formula C33H21N3O5S B11655835 N-(biphenyl-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-(biphenyl-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11655835
M. Wt: 571.6 g/mol
InChI Key: AUGODBDNAWNIAG-UHFFFAOYSA-N
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Description

This compound features a polyaromatic architecture with a central 1,3-dioxo-isoindole core substituted at position 2 with a biphenyl-2-yl group via a carboxamide linkage. The isoindole ring is further modified at position 5 with a phenyl group bearing a 4-nitrophenylsulfanyl substituent.

Properties

Molecular Formula

C33H21N3O5S

Molecular Weight

571.6 g/mol

IUPAC Name

2-[4-(4-nitrophenyl)sulfanylphenyl]-1,3-dioxo-N-(2-phenylphenyl)isoindole-5-carboxamide

InChI

InChI=1S/C33H21N3O5S/c37-31(34-30-9-5-4-8-27(30)21-6-2-1-3-7-21)22-10-19-28-29(20-22)33(39)35(32(28)38)23-11-15-25(16-12-23)42-26-17-13-24(14-18-26)36(40)41/h1-20H,(H,34,37)

InChI Key

AUGODBDNAWNIAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)SC6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine under acidic conditions.

    Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, where a biphenyl boronic acid reacts with a halogenated precursor in the presence of a palladium catalyst.

    Attachment of the Nitro Group: The nitro group is usually introduced through a nitration reaction, using concentrated nitric acid and sulfuric acid.

    Formation of the Sulfanyl Group: The sulfanyl group can be added through a thiolation reaction, where a thiol reacts with an aryl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the sulfanyl group.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride for reduction of the nitro group.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(biphenyl-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its multiple functional groups that can interact with biological macromolecules.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development and therapeutic research.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(biphenyl-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific interactions with biological molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Key Structural Features of Analogs

Compound Name (CAS/ID if available) Core Structure Substituents/Functional Groups Hypothesized Properties
Target Compound 1,3-dioxo-isoindole Biphenyl-2-carboxamide, 4-nitrophenylsulfanyl High polarity, strong π-π stacking potential, moderate solubility in aprotic solvents
4′-Fluoro-6-methyl-N-{2-[(2-thienylsulfonyl)amino]-2,3-dihydro-1H-inden-5-yl}-2-biphenylcarboxamide Biphenylcarboxamide Thienylsulfonyl, fluoro, methyl Enhanced metabolic stability due to fluorination; sulfonyl group may improve solubility
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide Benzothiophene-carboxamide 4-methylpyrimidinylsulfamoyl, nitro Potential kinase inhibition via sulfamoyl-pyrimidine interaction; redox-active nitro
N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide Thiadiazole-naphthalene hybrid 4-fluorophenylsulfanyl, naphthalene Improved lipophilicity for membrane penetration; fluorophenyl enhances selectivity

Key Observations:

Electron-Withdrawing Groups (EWGs): The target compound’s 4-nitrophenylsulfanyl group introduces stronger electron withdrawal compared to analogs with fluoro (e.g., ) or methyl substituents. This may reduce electron density in the aromatic system, favoring charge-transfer interactions in material science applications.

Sulfur-Containing Moieties:

  • Sulfanyl (S–) vs. Sulfonyl (SO₂–): The target’s sulfanyl group is less polar than sulfonyl groups in analogs like , suggesting lower aqueous solubility but better membrane permeability. Sulfonyl-containing compounds (e.g., ) may exhibit stronger hydrogen-bonding capacity, beneficial for protein target engagement.

Aromatic Diversity:

  • The isoindole core in the target provides a rigid, planar scaffold for π-stacking, whereas the thiadiazole () and benzothiophene () analogs offer heteroatom-driven conformational flexibility.

Research Findings and Hypotheses

  • The target’s nitro group may confer antibacterial or antiparasitic activity, as seen in nitroaromatic therapeutics.
  • Material Science Applications: The biphenyl-isoindole system could serve as an organic semiconductor component, with the nitro-sulfanyl group modulating charge mobility. Comparatively, the benzothiophene analog () might excel in photovoltaic applications due to extended conjugation.

Biological Activity

N-(biphenyl-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a biphenyl moiety and a dioxoisoindole core, which contributes to its biological activity. The presence of a nitrophenylsulfanyl group enhances its interaction with biological targets.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It interacts with key molecular targets such as:

  • Monoamine Oxidase B (MAO-B) : Inhibition of MAO-B is associated with neuroprotective effects and potential benefits in treating neurodegenerative diseases.
  • Cyclooxygenase-2 (COX-2) : The compound's ability to inhibit COX-2 suggests anti-inflammatory properties, making it a candidate for managing inflammatory conditions.
  • Nuclear Factor Kappa B (NF-KB) : Modulating NF-KB activity can influence various cellular processes, including inflammation and apoptosis.

Antimicrobial Activity

The compound has demonstrated moderate activity against various fungal strains. Its effectiveness is influenced by the number of aromatic methoxy groups present in its structure, which may enhance membrane permeability and interaction with microbial targets .

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of the compound on neuronal cells subjected to oxidative stress. Results showed that it significantly reduced cell death and oxidative damage, suggesting potential therapeutic applications in neurodegenerative disorders.
  • Anti-inflammatory Properties : In an experimental model of inflammation, the compound was administered to assess its impact on inflammatory markers. The results indicated a notable decrease in pro-inflammatory cytokines, supporting its role as a COX-2 inhibitor.

Pharmacokinetics and Toxicology

Pharmacokinetic studies using bioinformatics tools have indicated favorable absorption characteristics for this compound, including:

  • Good intestinal absorption
  • Blood-brain barrier (BBB) permeability , which is crucial for central nervous system-targeted therapies
  • CNS permeabilities suggest potential applications in neurological conditions .

Toxicological assessments are essential to establish safety profiles before clinical applications. Preliminary data suggest low toxicity levels at therapeutic doses.

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